molecular formula C9H8O5 B14317184 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- CAS No. 113326-44-6

1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy-

Cat. No.: B14317184
CAS No.: 113326-44-6
M. Wt: 196.16 g/mol
InChI Key: MMAVSDYXLXFDNG-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains an aldehyde group at the 5-position, a hydroxyl group at the 4-position, and a methoxy group at the 7-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- can be synthesized through several synthetic routes. One common method involves the oxidative cleavage of isosafrole, followed by a series of reactions to introduce the hydroxyl and methoxy groups at the desired positions. Another approach involves the use of catechol or 1,2-methylenedioxybenzene as starting materials, which undergo a series of reactions including condensation with glyoxylic acid and subsequent oxidation to form the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- typically involves large-scale chemical synthesis using readily available starting materials. The process may include steps such as bromination, condensation, and oxidation, carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-7-methoxy-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-12-6-2-5(3-10)7(11)9-8(6)13-4-14-9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAVSDYXLXFDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C=O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469804
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113326-44-6
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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